Product packaging for Exiguaquinol(Cat. No.:)

Exiguaquinol

Cat. No.: B1263832
M. Wt: 555.5 g/mol
InChI Key: VKBAQAIYPKZCSM-OZROYSPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Exiguaquinol is a novel pentacyclic hydroquinone that was first isolated via bioassay-guided fractionation of the methanol extract of the Australian marine sponge Neopetrosia exigua . It features a unique and novel pentacyclic ring skeleton based on a hydroquinone core . This natural product is notable for its specific biological activity as an inhibitor of Helicobacter pylori glutamate racemase (MurI), exhibiting an IC50 value of 4.4 µM . It was the first natural product identified to show inhibition of this specific bacterial enzyme . MurI is a cofactor-independent enzyme essential for bacterial cell wall synthesis, as it catalyzes the racemization of L-glutamate to D-glutamate, a key component of peptidoglycan . As this enzyme is unique to bacteria, it represents an attractive target for the development of selective antibacterial agents . Protein-ligand modeling studies suggest that this compound binds to the same allosteric site on H. pylori MurI as certain synthetic inhibitors . While its potential as a lead compound for antibiotic development is promising, a total synthesis study reported that a desulfated synthetic analog did not demonstrate bactericidal activity against H. pylori cultures, indicating that the sulfate moiety may be critical for its biological function . This compound is considered a biosynthetic descendant of the halenaquinol/xestoquinol family of natural products, which are known for a range of bioactivities including antibiotic, cytotoxic, and protein tyrosine kinase inhibitory effects . Researchers can utilize this compound for studying bacterial enzyme inhibition, exploring novel antibiotic mechanisms of action, and as a scaffold in medicinal chemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21NO12S2 B1263832 Exiguaquinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H21NO12S2

Molecular Weight

555.5 g/mol

IUPAC Name

2-[(2S,6R,7R,10R)-7,15-dihydroxy-2-methyl-5,9,11-trioxo-18-sulfooxy-8-azapentacyclo[10.8.0.02,10.06,10.014,19]icosa-1(20),12,14,16,18-pentaen-8-yl]ethanesulfonic acid

InChI

InChI=1S/C22H21NO12S2/c1-21-5-4-15(25)17-19(27)23(6-7-36(29,30)31)20(28)22(17,21)18(26)12-8-10-11(9-13(12)21)16(3-2-14(10)24)35-37(32,33)34/h2-3,8-9,17,19,24,27H,4-7H2,1H3,(H,29,30,31)(H,32,33,34)/t17-,19+,21-,22+/m0/s1

InChI Key

VKBAQAIYPKZCSM-OZROYSPXSA-N

Isomeric SMILES

C[C@@]12CCC(=O)[C@@H]3[C@@]1(C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)O)O)C(=O)N([C@@H]3O)CCS(=O)(=O)O

Canonical SMILES

CC12CCC(=O)C3C1(C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)O)O)C(=O)N(C3O)CCS(=O)(=O)O

Synonyms

exiguaquinol

Origin of Product

United States

Isolation and Structural Elucidation Research of Exiguaquinol

Source Organism and Biogeographical Context (Neopetrosia exigua)

Exiguaquinol is a novel pentacyclic hydroquinone (B1673460) natural product isolated from the marine sponge Neopetrosia exigua amazonaws.com. The specific sample that led to the discovery of this compound was collected by SCUBA diving at Lady Musgrave Island, Australia amazonaws.com. A voucher sample is lodged at the Queensland Museum in South Brisbane, Australia amazonaws.com.

Neopetrosia exigua, a member of the Petrosiidae family, is a sessile, filter-feeding organism commonly found in tropical marine environments. sealifebase.se Its biogeographical distribution is widespread throughout the Indo-Pacific region. sealifebase.se The sponge is characterized by its massive and lamellate external form, often creating thick, upright ridges or interconnected walls. ird.fr Its color in life can vary, presenting as brown, chocolate brown, khaki green, or mauve, with the exterior sometimes appearing maroon to purplish-red while the interior is cream-colored. ird.fr The texture is noted to be brittle and easily crumbled. ird.fr

The habitat of N. exigua typically includes rocky slopes and the insides of bays, at depths ranging from 0 to 100 meters. sealifebase.seird.fr This species has garnered significant attention in natural product chemistry due to its production of a diverse array of bioactive secondary metabolites, including various alkaloids and other unique compounds. jbarbiomed.comresearchgate.netresearchgate.netresearchgate.net

RegionSpecific Locations
Indo-PacificGeneral distribution area sealifebase.se
AustraliaLady Musgrave Island (source of this compound isolation) amazonaws.com
Southeast AsiaCommonly found in coral reef environments jbarbiomed.com
Pacific OceanFiji, Solomon Islands, Japan, Palau, Papua New Guinea, Tonga, Vanuatu ird.fr
Indian OceanMalaysia, Thailand, Singapore ird.frwildsingapore.com

Comprehensive Spectroscopic Analyses for Structure Assignment

The molecular structure of this compound was determined through extensive spectroscopic analysis. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was crucial in establishing its molecular formula. These techniques are standard and powerful tools for elucidating the exact chemical structure of novel compounds. youtube.com

The freeze-dried and ground sponge material was exhaustively extracted and subjected to multiple stages of chromatography, including Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound. amazonaws.com The structure of the isolated compound was then elucidated using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While the original publication abstract does not detail all specific NMR shifts, it confirms that HRESIMS was measured on a Bruker BioAPEX 47e mass spectrometer to determine the molecular formula. amazonaws.com This, combined with 1D and 2D NMR experiments, allowed for the complete assignment of the complex pentacyclic architecture of this compound.

TechniqueInstrument/MethodPurpose
HRESIMSBruker BioAPEX 47e mass spectrometerDetermination of molecular formula amazonaws.com
LRESIMSFisons Single Quadrupole VG Platform II (negative electrospray ionization)Low-resolution mass data amazonaws.com
NMR Spectroscopy1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experimentsElucidation of the carbon skeleton and proton environments

Computational Approaches in Structural Elucidation and Stereochemical Assignment

Computational chemistry played a pivotal role in confirming the structure and, most critically, assigning the correct stereochemistry of this compound, which could not be determined solely from spectroscopic data.

During synthetic efforts toward a model tetracyclic core of this compound, an unexpected stereoisomer was obtained. nih.gov To understand the stereochemical preferences of the natural product itself, computational analysis of the ground-state energies for the different possible epimers of this compound was performed. nih.gov These calculations are essential for determining the lowest possible energy state of a molecule, which corresponds to its most stable three-dimensional arrangement. medium.comyoutube.com The analysis suggested that the stereochemical discrepancy observed in the simplified model system was unlikely to persist once all the functional groups of the natural product, particularly the alkyl sulfonate, were installed. nih.gov The calculations involved minimizing the structure using force fields like MMFF94s to predict the most stable configuration. amazonaws.com

A key stereochemical challenge in the structure of this compound was the N-acyl hemiaminal moiety at the C2 position. nih.govescholarship.org Synthetic studies produced a tetracyclic core that was epimeric to the natural product at this specific center. nih.gov This unexpected outcome was investigated through computational simulations. escholarship.org The computational analysis revealed that the observed stereochemistry in the model system could be explained by a favorable internal hydrogen bonding arrangement between an alcohol and a ketone at C9. escholarship.org These simulations, performed by the Houk group, provided a deeper understanding of the conformational phenomena at play, ultimately helping to confirm the stereochemistry of the natural this compound. escholarship.org

Biosynthetic Investigations of Exiguaquinol

Proposed Biogenetic Pathways from Related Natural Products (e.g., Halenaquinol (B1241129) Sulfate)

The prevailing hypothesis suggests that exiguaquinol is biosynthetically derived from another marine natural product, halenaquinol sulfate (B86663). acs.orgnih.govescholarship.org This proposal is rooted in the structural similarities between the two compounds and the chemical transformations that could logically connect them.

The proposed biogenesis initiates with an oxidative ring opening of the furan (B31954) moiety present in halenaquinol sulfate. nih.gov This initial step is thought to generate a tetracarbonyl intermediate. Following this, a molecule of taurine (B1682933), an amino acid derivative, is proposed to condense with an aldehyde group in the intermediate. This condensation is followed by cyclization onto a nearby ketone, which would form a hemiaminal intermediate. The final key step in this proposed pathway is a semipinacol rearrangement of a tertiary alcohol, which would afford the distinctive fused 5-6-5 ring system characteristic of this compound. nih.gov The absolute configuration of this compound has been inferred from that of halenaquinol sulfate, whose stereochemistry has been confirmed. acs.org

This proposed pathway highlights a fascinating example of how complex molecular architectures can be assembled in nature through a cascade of plausible chemical reactions. The transformation from the furanosteroid framework of halenaquinol sulfate to the rearranged pentacyclic skeleton of this compound showcases the biosynthetic versatility within marine sponges. nih.gov

Enzymatic Hypotheses in this compound Biosynthesis

While the precise enzymes involved in this compound's biosynthesis have not been definitively identified, the proposed biogenetic pathway from halenaquinol sulfate allows for informed hypotheses about the types of enzymes that would be required. nih.govnih.gov

The initial oxidative cleavage of the furan ring in halenaquinol sulfate would likely be catalyzed by an oxygenase . This class of enzymes is responsible for introducing oxygen atoms into organic substrates. Following the ring opening, the condensation with taurine and subsequent cyclization to form the hemiaminal could be facilitated by a condensing enzyme or occur spontaneously.

The final and most complex transformation, the semipinacol rearrangement, would likely require a specific rearrangase or a cyclase capable of orchestrating this skeletal reorganization. Additionally, the presence of a sulfate group on both this compound and its proposed precursor, halenaquinol sulfate, points to the involvement of a sulfotransferase enzyme at some stage in the biosynthetic pathway. nih.govescholarship.org It is plausible that a sulfatase could also be involved, potentially converting the sulfated hydroquinone (B1673460) forms to their corresponding naphthoquinones, which may contribute to their biological activity. escholarship.org

The inhibition of H. pylori MurI, a glutamate (B1630785) racemase, by this compound suggests a potential interaction with enzymes, though this is related to its mode of action rather than its own biosynthesis. acs.orgnih.gov The study of enzymes like 3-hydroxyanthranilate-3,4-dioxygenase (HAO) in other metabolic pathways provides a parallel for how detailed enzymatic mechanisms can be elucidated, offering a roadmap for future research into this compound's biosynthesis. utsa.edu

Precursor Incorporation Studies (Hypothetical)

To date, no explicit precursor incorporation studies for this compound have been published in the scientific literature. Such studies, which involve feeding isotopically labeled potential precursors to the producing organism and tracking their incorporation into the final natural product, are the gold standard for elucidating biosynthetic pathways.

Hypothetically, a key experiment would involve the administration of labeled halenaquinol sulfate to Neopetrosia exigua. If the proposed pathway is correct, the label should be incorporated into the this compound molecule. Similarly, feeding labeled taurine would be expected to result in its incorporation into the this compound structure.

These experiments are challenging to perform with marine sponges due to difficulties in maintaining the organisms in a laboratory setting and efficiently delivering the labeled precursors. However, should these technical hurdles be overcome, precursor incorporation studies would provide definitive evidence for the proposed biogenetic pathway.

Comparative Biogenesis with Other Marine Quinone Natural Products

The biosynthesis of this compound can be contextualized by comparing it to the biogenesis of other marine quinone and hydroquinone natural products. Many of these compounds, like this compound, are thought to be of mixed biogenesis, often combining elements of polyketide and terpenoid pathways. nih.govresearchgate.netrsc.org

The halenaquinol/xestoquinol family of natural products, to which this compound is biosynthetically linked, are themselves believed to originate from polyketide biosynthesis. nih.gov These compounds feature an activated furan ring, a motif also found in furanosteroids like wortmannin (B1684655) and viridin, which are derived from fungi. nih.gov This suggests a degree of convergent evolution in the biosynthesis of electrophilic natural products across different biological kingdoms.

Other marine organisms, such as brown algae and sponges, are rich sources of prenylated quinones and hydroquinones. researchgate.netnih.gov These compounds are formed through the attachment of isoprenoid chains of varying lengths to a quinone or hydroquinone core. While the core of this compound is a complex polycyclic system rather than a simple prenylated quinone, the general principle of elaborating a core structure through enzymatic modifications is a common theme in the biosynthesis of these marine natural products.

The study of related compounds, such as the halenaquinones and xestoquinones, provides valuable insights into the potential enzymatic machinery and biosynthetic logic that may be at play in the formation of this compound. nih.govmdpi.com

Synthetic Chemistry Research on Exiguaquinol

Strategic Approaches to the Total Synthesis of Exiguaquinol and Its Analogs

The total synthesis of this compound and its analogs has been approached with a variety of strategic considerations, primarily focusing on the efficient and stereocontrolled assembly of its complex core. A prominent strategy involves a convergent approach, where different fragments of the molecule are synthesized independently before being joined together. nih.govnih.govwikipedia.org This method is often more efficient for constructing complex molecules than a linear synthesis where the molecule is built step-by-step. wikipedia.org

Key retrosynthetic disconnections often target the formation of the C-ring cyclopentanone (B42830) and the installation of the aryl and taurine (B1682933) moieties. nih.govnih.gov One notable strategy employs a desymmetrization of a meso-imide as a key strategic element. nih.gov This approach aims to introduce chirality early in the synthetic sequence.

Researchers have also focused on the synthesis of a tetracyclic core as a model system to test and refine the viability of their C-C bond-forming strategies before tackling the full, more complex natural product. nih.govacs.org This allows for the development and optimization of key reactions, such as those needed to create the challenging vicinal quaternary stereocenters. nih.gov The modular nature of these strategies is designed to facilitate the synthesis of not only this compound itself but also a variety of structural analogs for further biological evaluation. nih.govnih.gov

A significant challenge in the total synthesis has been the late-stage sulfation of the naphthoquinol intermediate to yield the final this compound product. nih.govescholarship.org While the synthesis of this compound dessulfate (the unsulfated precursor) has been achieved, the final sulfation step has proven to be a considerable hurdle. nih.gov

Synthesis of the Pentacyclic Framework and Core Structures

The construction of the pentacyclic framework of this compound is a central challenge in its total synthesis. This intricate structure is assembled through a sequence of carefully planned reactions designed to control the formation of multiple rings and stereocenters.

Convergent Synthesis Methodologies

A triply convergent approach has also been described, rapidly assembling the tetracyclic core with high diastereocontrol. nih.gov This modularity is a significant advantage, enabling the convenient introduction of the extended aromatic system and the taurine side chain characteristic of the natural product. nih.gov

Key Stereocontrol Elements in Synthesis (e.g., vicinal quaternary stereogenic centers)

A defining feature of this compound's structure is the presence of four contiguous stereogenic centers, including two vicinal quaternary centers. nih.govacs.org The creation of these adjacent quaternary centers is a formidable challenge in organic synthesis due to the high steric hindrance involved in their formation. nih.govethz.chd-nb.info

Synthetic strategies have been specifically designed to address this stereochemical challenge. A reductive Heck cyclization has been successfully employed to forge the C-ring, thereby constructing the vicinal quaternary stereocenters. nih.govnih.gov The stereocontrolled introduction of three of the four contiguous stereogenic centers has been achieved through a sequence involving a Diels-Alder reaction, a desymmetrizing aldol (B89426) reaction, and the aforementioned reductive Heck cyclization. nih.gov

The configuration of the fourth stereocenter, the C2 hemiaminal, has been a subject of considerable investigation. nih.govnih.gov While initial model studies resulted in the unnatural S-configuration at this center, computational analysis suggested that the installation of the alkyl sulfonate group would favor the natural R-configuration. nih.gov This hypothesis was later confirmed in the synthesis of this compound dessulfate, where the predicted configurational preference of the N-acyl hemiaminal, influenced by internal hydrogen-bonding interactions, was observed. nih.govescholarship.org

Specific Reaction Methodologies Employed

The synthesis of this compound relies on a toolkit of powerful and stereoselective chemical reactions to construct its complex architecture. Among the most critical are cycloaddition and aldol reactions.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a powerful tool for forming six-membered rings with excellent stereocontrol, plays a crucial role in the early stages of this compound synthesis. nih.govnih.govnih.govmdpi.com This pericyclic reaction is used to construct a key bicyclic intermediate which serves as a scaffold for subsequent transformations. nih.govnih.gov

In one approach, a thermal [4+2] cycloaddition between a bis(phenylsulfide) diene and maleimide (B117702) or N-methylmaleimide is used to generate the initial Diels-Alder adduct in high yield. nih.govnih.gov This adduct then undergoes further modifications to prepare it for the subsequent coupling and cyclization steps. The use of the Diels-Alder reaction provides a highly efficient and atom-economical way to build a significant portion of the carbon framework with the desired stereochemistry. mdpi.com

Desymmetrizing Aldol Reactions

The desymmetrizing aldol reaction is another cornerstone of the synthetic strategy, allowing for the creation of new stereocenters with a high degree of control. nih.govnih.gov In this key step, a meso-bicyclic imide is deprotonated and reacted with an aldehyde, breaking the symmetry of the starting material and setting a crucial stereocenter. nih.govnih.gov

This reaction connects the two major fragments of the molecule in a convergent manner. nih.gov For instance, the lithium enolate of the bicyclic imide is added to an ortho-iodobenzaldehyde derivative. nih.gov This reaction has been shown to proceed with high diastereoselectivity, affording a single diastereomer of the aldol product. nih.govnih.gov The success of this reaction is critical for establishing the correct relative stereochemistry of the newly formed stereocenters. Interestingly, the addition of a Lewis acid like BF₃·OEt₂ was found to be crucial for the reaction to proceed efficiently, which is an unusual condition for a reaction involving a lithium enolate. nih.gov Initial investigations into an enantioselective version of this reaction using chiral bases have shown promise, suggesting a potential route to an asymmetric total synthesis. nih.gov

Reductive Heck Cyclizations

A pivotal step in the synthesis of this compound and its analogues is the construction of the cyclopentanone ring containing vicinal quaternary stereogenic centers. nih.gov Researchers have successfully employed a reductive Heck cyclization to achieve this transformation. This catalytic alternative to traditional tin-based radical cyclizations has proven effective and compatible with the complex functional groups present in the molecular framework. nih.gov

In one approach, the 5-exo reductive Heck cyclization was utilized to assemble the fused pentacyclic skeleton of this compound. nih.gov The reaction, performed with a palladium catalyst, specifically Pd(Pt-Bu₃)₂, and sodium formate, successfully formed the crucial carbon-carbon bond to create the five-membered ring. nih.govnih.gov Interestingly, the efficiency of this cyclization was enhanced by the addition of [HP(t-Bu)₃]BF₄. nih.gov This observation is noteworthy as it contrasts with some reports that suggest a monoligated palladium species is the active catalyst in similar reactions. nih.gov The reductive Heck cyclization of a hemiaminal precursor proceeded in good yield, demonstrating the robustness of this method in a complex setting. nih.gov

This strategy was central to a triply convergent approach that rapidly assembled the tetracyclic core of this compound with high diastereocontrol. nih.gov The sequence involved a Diels–Alder cycloaddition and a desymmetrizing aldol reaction, followed by the key reductive Heck cyclization. nih.govnih.gov This modular approach is advantageous as it allows for the convenient introduction of other structural features of the natural product. nih.gov

Reaction Catalyst/Reagents Key Transformation Reference
5-exo Reductive Heck CyclizationPd(Pt-Bu₃)₂ , Sodium formate, [HP(t-Bu)₃]BF₄Forms the cyclopentanone ring with vicinal quaternary stereocenters. nih.gov
Reductive Heck CyclizationPalladium catalystForges the C-ring of the this compound core. nih.gov

Challenges and Refinements in Late-Stage Functionalization (e.g., Naphthoquinol Sulfation)

A significant hurdle in the total synthesis of this compound has been the late-stage sulfation of the naphthoquinol hydroxyl groups. nih.govescholarship.org Despite the successful construction of the complex pentacyclic core and the synthesis of this compound dessulfate, the final step of introducing the sulfate (B86663) group to the naphthoquinol moiety to yield the natural product has remained elusive. nih.govresearchgate.net

The instability of the this compound dessulfate precursor presents a major challenge. nih.gov This compound rapidly decomposes when exposed to air, a characteristic that aligns with findings from studies on the related natural product, halenaquinol (B1241129). nih.gov This inherent instability complicates handling and subsequent chemical manipulations, including the critical sulfation step.

Researchers have noted that achieving high regiocontrol in the sulfation of phenols can be very difficult. escholarship.org While various sulfating agents like SO₃·pyridine and SO₃·DMF have been used successfully in the synthesis of other complex sulfated natural products, these methods have not yet been successfully applied to complete the synthesis of this compound. nih.govescholarship.org For instance, attempts to sulfate the free phenols of similar complex molecules have sometimes resulted in low yields or the formation of only disulfated products, suggesting that the sulfation of one phenol (B47542) can activate the molecule for further sulfation. escholarship.org The specific steric and electronic properties of the this compound naphthoquinol system likely contribute to the difficulties encountered.

Despite these challenges, the synthesis of this compound dessulfate has provided valuable insights. It confirmed a hypothesis regarding the configurational preference of the N-acyl hemiaminal, which is influenced by internal hydrogen-bonding interactions with polar functional groups. escholarship.org Overcoming the sulfation challenge is the final major obstacle to completing the total synthesis of this compound. nih.gov

Synthesis of this compound Dessulfate and Unsulphated Congeners

The synthesis of this compound dessulfate, the immediate precursor to this compound, has been successfully achieved through a concise and stereoselective route. nih.govescholarship.org This synthesis was accomplished in 19 steps (longest linear sequence) from commercially available starting materials. nih.gov A key strategic element was the use of a desymmetrization strategy. nih.gov

The synthetic pathway features several key reactions:

A Diels-Alder cycloaddition to construct an initial bicyclic system. nih.gov

A desymmetrizing aldol addition between an achiral bicyclic imide and a naphthaldehyde to introduce chirality and build complexity. nih.gov

A reductive Heck cyclization to forge the pentacyclic architecture, including the challenging vicinal quaternary stereocenters. nih.govescholarship.org

Following the construction of the core, the final steps involved carefully orchestrated manipulations of the functional groups. This included the demethylation of a dimethoxynaphthalene intermediate using ceric ammonium (B1175870) nitrate (B79036) to form the reactive "exiguaquinone," which was subsequently reduced with sodium dithionite (B78146) to afford this compound dessulfate. nih.gov Although the target dessulfate compound was obtained, it proved to be unstable and quickly decomposed in the presence of air. nih.gov

In addition to the dessulfated natural product precursor, an unsulfated congener, a tetracyclic "core" of this compound, was also synthesized. nih.gov This model system was designed to evaluate the C-C bond-forming strategy and lacked much of the polar functionality of the natural product. nih.gov The synthesis of this tetracycle also employed a Diels-Alder reaction, a desymmetrizing aldol reaction, and a reductive Heck cyclization. nih.gov

Compound Key Synthetic Features Outcome Reference
(±)-Exiguaquinol Dessulfate19 steps (longest linear), Diels-Alder, desymmetrizing aldol addition, reductive Heck cyclization.Synthesized, but found to be unstable in air. Did not show bactericidal activity against H. pylori. nih.gov
Tetracyclic Core of this compoundTriply convergent approach: Diels-Alder, desymmetrizing aldol, reductive Heck cyclization.Successful synthesis of a key structural analogue. nih.gov

Biological Mechanism of Action Studies

Inhibition of Helicobacter pylori MurI Enzyme

Exiguaquinol, a novel pentacyclic hydroquinone (B1673460) isolated from the Australian sponge Neopetrosia exigua, has been identified as the first natural product to inhibit the Helicobacter pylori glutamate (B1630785) racemase (MurI) enzyme. nih.govacs.orgresearchgate.net This enzyme is crucial for the biosynthesis of the bacterial cell wall, as it catalyzes the conversion of L-glutamate to D-glutamate, an essential component of peptidoglycan. nih.govasm.org The inhibition of MurI disrupts this process, leading to changes in cell morphology and ultimately cell death, making it a promising target for the development of new antibiotics against H. pylori. nih.govresearchgate.net

Initial bioassay-guided fractionation of the methanol (B129727) extract from Neopetrosia exigua led to the discovery of this compound's inhibitory activity against H. pylori MurI. nih.govresearchgate.net In an assay using D-serine-O-sulfate (D-SOS) as a substrate analog for D-glutamate, this compound demonstrated an IC₅₀ value of 4.4 µM. nih.govacs.orgresearchgate.net However, when the natural substrate D-glutamate was used, the inhibitory activity was significantly weaker, with an IC₅₀ of 361 µM. acs.orgescholarship.org This discrepancy is thought to be due to differences in how the two substrates bind to the enzyme, which in turn affects the binding of this compound to an allosteric site. acs.orgescholarship.org

The discovery of this compound as a MurI inhibitor has opened new avenues for research into natural product-based antibiotics. Its unique pentacyclic structure serves as a novel scaffold for the design of more potent and selective MurI inhibitors. nih.govacs.org

Interactive Data Table: Inhibitory Activity of this compound against H. pylori MurI

Substrate Used in AssayIC₅₀ (µM)Reference
D-serine-O-sulfate (D-SOS)4.4 nih.govacs.orgresearchgate.net
D-glutamate361 acs.orgescholarship.org

Elucidation of Molecular Interactions with the MurI Active Site

Computational docking studies have provided insights into the molecular interactions between this compound and the H. pylori MurI enzyme. acs.orgescholarship.org These studies suggest that this compound binds to an allosteric site at the dimer interface of the MurI enzyme, rather than the active site where glutamate binds. escholarship.orgnih.gov This binding site is the same one occupied by a class of synthetic inhibitors known as pyrazolopyrimidinediones. escholarship.org

The interaction is stabilized by several key hydrogen bonds. The hydroquinone portion of this compound forms hydrogen bonds with the side chain nitrogen atoms of tryptophan (Trp) 252, arginine (Arg) 247, and Trp244. escholarship.org Additionally, the hemiaminal alcohol group of this compound is predicted to form a hydrogen bond with the backbone of glutamic acid (Glu) 150. escholarship.org

A significant interaction is a π-stacking interaction between the naphthalene (B1677914) moiety of this compound and the indole (B1671886) ring of Trp252. escholarship.org This is analogous to the interaction observed in the co-crystal structure of MurI with pyrazolopyrimidinedione inhibitors. escholarship.org However, the docking studies also revealed that this compound does not fully occupy a key hydrophobic pocket within the binding site, suggesting that modifications to its structure could lead to more potent inhibitors. nih.govacs.org

Comparison with Other MurI Inhibitors

This compound represents a distinct class of H. pylori MurI inhibitors when compared to previously identified synthetic compounds. The most well-studied synthetic inhibitors are the pyrazolopyrimidinediones and pyridodiazepine amines. asm.orgnih.govtandfonline.com

Pyrazolopyrimidinediones: These were among the first potent and selective inhibitors of H. pylori MurI to be developed. asm.org Like this compound, they are uncompetitive inhibitors that bind to an allosteric site at the dimer interface of the enzyme. escholarship.orgtandfonline.com Advanced analogues in this series have demonstrated the ability to suppress the growth of H. pylori by inhibiting MurI. asm.org

Pyridodiazepine Amines: This class of inhibitors also acts as uncompetitive inhibitors binding at the MurI dimer interface. nih.govnih.gov They have shown potent and highly selective activity against H. pylori. nih.gov Structure-activity relationship (SAR) studies on these compounds led to significant improvements in solubility and reduced plasma protein binding, making them promising candidates for further development. nih.gov

A key difference between this compound and these synthetic inhibitors is its origin as a natural product. nih.gov While the synthetic inhibitors were discovered through high-throughput screening of chemical libraries, this compound was isolated from a marine sponge. nih.govasm.orgnih.gov This highlights the potential of natural sources for discovering novel antibiotic scaffolds.

Docking studies have shown that this compound likely occupies the same allosteric binding site as the pyrazolopyrimidinedione and pyridodiazepine amine inhibitors. nih.govescholarship.org However, the specific molecular interactions differ due to their distinct chemical structures. For instance, while all share π-stacking interactions with Trp252, the hydrogen bonding patterns are unique to each inhibitor class. escholarship.org

Interactive Data Table: Comparison of MurI Inhibitors

Inhibitor ClassOriginMechanism of InhibitionBinding SiteKey Features
This compound Natural Product (Sponge)UncompetitiveAllosteric (Dimer Interface)Pentacyclic hydroquinone scaffold. nih.govnih.gov
Pyrazolopyrimidinediones SyntheticUncompetitiveAllosteric (Dimer Interface)High selectivity for H. pylori MurI. asm.orgtandfonline.com
Pyridodiazepine Amines SyntheticUncompetitiveAllosteric (Dimer Interface)Improved solubility and reduced plasma protein binding. nih.gov

Implications for Novel Antibiotic Development Strategies

The discovery and study of this compound have significant implications for the development of novel antibiotic strategies, particularly for combating Helicobacter pylori infections. nih.govresearchgate.net The increasing prevalence of antibiotic resistance necessitates the exploration of new drug targets and chemical scaffolds. mdpi.comfrontiersin.org

Targeting MurI: The glutamate racemase (MurI) enzyme is an attractive target for developing narrow-spectrum antibiotics. nih.govresearchgate.net Since it is essential for bacterial cell wall synthesis and has structural differences among various bacterial species, inhibitors can be designed to be highly selective for H. pylori. nih.govresearchgate.net This selectivity would minimize the disruption of the normal gut microbiome, a common side effect of broad-spectrum antibiotics. nih.gov

Natural Products as a Source of Novel Scaffolds: this compound is a prime example of how marine natural products can provide unique and complex chemical structures that are not typically found in synthetic compound libraries. nih.govmdpi.comresearchgate.net The novel pentacyclic ring system of this compound serves as a new template for medicinal chemists to design and synthesize more potent and drug-like analogues. nih.govacs.org

Structure-Based Drug Design: The elucidation of the binding mode of this compound within the MurI allosteric site provides a roadmap for structure-based drug design. acs.orgescholarship.org Knowing the key interactions, such as the hydrogen bonds with specific amino acid residues and the π-stacking with Trp252, allows for the rational design of modifications to the this compound structure. escholarship.org For example, adding a hydrophobic group to fill the identified vacant pocket could significantly enhance inhibitory potency. nih.govacs.org

Overcoming Resistance: The development of inhibitors that target a novel enzyme like MurI provides a potential solution to the problem of resistance to existing antibiotics. nih.gov As resistance to current therapies for H. pylori continues to rise, new mechanisms of action are urgently needed. mdpi.comnih.gov While resistance to MurI inhibitors can develop, understanding the mechanisms of resistance, such as mutations that reduce the enzyme's affinity for its substrate, can inform the design of next-generation inhibitors that are less susceptible to these resistance mechanisms. tandfonline.com

Structure Activity Relationship Sar Studies of Exiguaquinol

Investigation of Structural Modifications and Their Impact on Biological Activity

Exiguaquinol, a novel pentacyclic hydroquinone (B1673460) isolated from the Australian sponge Neopetrosia exigua, was identified as the first natural product inhibitor of the Helicobacter pylori glutamate (B1630785) racemase (MurI) enzyme, with an IC₅₀ value of 4.4 µM. nih.goviipseries.org Following its discovery, research has focused on understanding which parts of its complex structure are responsible for this inhibitory activity to guide the development of more potent analogues.

A key investigation involved a computational comparison between this compound and a known synthetic inhibitor developed by AstraZeneca. escholarship.org This analysis revealed that the synthetic inhibitor possessed a naphthyl group that extended into a hydrophobic pocket within the MurI enzyme's binding site. escholarship.org this compound, in its natural form, lacks a feature that occupies this specific pocket. escholarship.org This observation led to the hypothesis that modifying the this compound scaffold to include a hydrophobic moiety could significantly enhance its binding affinity and, consequently, its inhibitory potency against H. pylori MurI. escholarship.org

The proposed modifications center on the strategic addition of non-polar, hydrophobic groups to the core structure, aiming to achieve a more complementary fit within the enzyme's active site.

Table 1: Proposed Structural Modifications of this compound and Their Hypothesized Impact on MurI Inhibition
CompoundStructural FeatureHypothesized Impact on Biological ActivityRationale
This compound (Parent)Lacks a group to occupy the hydrophobic pocket.Baseline inhibitory activity (IC₅₀ = 4.4 µM). nih.govThe natural structure does not fully exploit all available binding interactions within the MurI active site. escholarship.org
Hypothetical AnalogueAddition of a hydrophobic group (e.g., a phenyl or naphthyl moiety).Increased inhibitory potency (lower IC₅₀).The added group would occupy the unfilled hydrophobic pocket, increasing the overall binding affinity of the molecule to the enzyme. escholarship.org

Identification of Key Pharmacophoric Features for MurI Inhibition

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net For this compound, the identification of its key pharmacophoric features for MurI inhibition has been guided by protein-ligand modeling and structural comparisons. nih.govescholarship.org

The primary pharmacophoric features of this compound are believed to include:

Hydrogen Bond Acceptors and Donors : The hydroquinone and taurine-derived moieties are critical for forming hydrogen bonds with amino acid residues in the MurI active site. nih.govmedsci.org These interactions are often crucial for anchoring the inhibitor in the correct orientation.

Hydrophobic Regions : The rigid, pentacyclic core of the molecule provides a significant hydrophobic scaffold that likely engages in van der Waals interactions with non-polar regions of the enzyme's binding pocket. escholarship.org

Aromatic Moieties : Aromatic rings can participate in favorable π-π stacking or π-cation interactions with corresponding residues in the active site, further stabilizing the enzyme-inhibitor complex. nih.gov

Potential for Hydrophobic Extension : As identified in docking studies, there is a region of the binding site that could accommodate an additional hydrophobic group, representing a key area for structural modification to improve potency. escholarship.org

Table 2: Key Pharmacophoric Features of this compound for MurI Inhibition
Structural ComponentPotential Pharmacophoric FeatureRole in MurI Inhibition
Hydroquinone RingHydrogen Bond Donor/AcceptorForms key hydrogen bonds with polar residues in the enzyme's active site, crucial for binding.
Taurine-derived MoietyHydrogen Bond Donor/Acceptor, Anionic GroupContributes to polar interactions and anchoring the molecule within the binding pocket. escholarship.org
Pentacyclic CoreHydrophobic RegionProvides a rigid scaffold for optimal presentation of other functional groups and engages in hydrophobic interactions.
Unsubstituted RegionSite for Hydrophobic ExtensionRepresents an opportunity for analogue design to fill an unoccupied hydrophobic pocket in the MurI enzyme. escholarship.org

Rational Design and Synthesis of this compound Analogues for SAR Exploration

Rational drug design involves creating new molecules with a specific biological purpose, based on a detailed understanding of the target's structure. nih.govnih.gov For this compound, the primary strategy for rational design has been driven by the computational hypothesis that increased hydrophobicity would lead to enhanced MurI inhibition. escholarship.org

This has justified the pursuit of a total chemical synthesis of this compound and its "unnatural" analogues. escholarship.org A synthetic route provides access to molecules that are not available from the natural source, allowing for systematic exploration of the SAR. escholarship.org The design of these novel analogues focuses specifically on introducing various hydrophobic groups at the position identified by the modeling studies. By synthesizing a series of compounds with different alkyl or aryl substituents and evaluating their inhibitory activity, a clear relationship between the nature of the added group and the resulting biological potency can be established. This process is fundamental to optimizing the initial hit compound into a more potent lead molecule. gardp.org

Computational Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical equations that correlate the chemical structure of a group of compounds with their biological activity. wikipedia.orgmdpi.com A QSAR model can predict the activity of newly designed molecules before they are synthesized, saving time and resources. orientjchem.org

While a specific QSAR model for this compound has not yet been published, the methodology provides a clear path forward for future studies. A typical QSAR study for this compound derivatives would involve the following steps:

Data Set Preparation : A series of this compound analogues would be synthesized and their MurI inhibitory activity (e.g., IC₅₀ values) would be experimentally determined. This dataset would be divided into a "training set" to build the model and a "test set" to validate it. nih.gov

Descriptor Calculation : For each analogue, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. nih.govwalisongo.ac.id

Model Development : Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). orientjchem.org

Model Validation : The model's predictive power is rigorously tested using the compounds in the test set and statistical metrics such as the correlation coefficient (R²) and the Predicted Residual Sum of Squares (PRESS). orientjchem.org

A robust QSAR model would allow researchers to identify the key molecular properties driving MurI inhibition and to prioritize the synthesis of new analogues predicted to have the highest potency.

Table 3: Hypothetical Data for a QSAR Study of this compound Analogues
AnalogueModification (R-group)Experimental IC₅₀ (µM)LogP (Hydrophobicity)Molecular WeightLUMO Energy (eV)
1 (this compound)-H4.402.5421.4-1.25
2-CH₃2.103.0435.4-1.28
3-Phenyl0.954.4497.5-1.45
4-Naphthyl0.505.3547.6-1.52
Note: The data in this table is purely illustrative to demonstrate the parameters used in a QSAR analysis and does not represent actual experimental results.

Advanced Analytical Methodologies in Exiguaquinol Research

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatography is a fundamental technique for separating and purifying chemical components from a mixture. iipseries.orgslideshare.net In natural product chemistry, its role is pivotal in isolating bioactive compounds for further study. banglajol.infojsmcentral.org Techniques range from traditional column chromatography to more advanced high-resolution methods. iipseries.orgcolumn-chromatography.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture. advancechemjournal.comwikipedia.orgopenaccessjournals.com It operates by pumping a liquid mobile phase containing the sample through a column packed with a solid adsorbent material (the stationary phase). advancechemjournal.comwikipedia.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. advancechemjournal.com

In the context of natural products like exiguaquinol, HPLC is invaluable for:

Purity Assessment: HPLC is a reliable method for determining the purity of isolated compounds, which is crucial for accurate biological and spectroscopic analysis. chromatographytoday.com

Preparative Isolation: Beyond analysis, preparative HPLC can be used to isolate larger quantities of pure compounds from complex extracts. jsmcentral.org

Fractionation: Crude extracts can be fractionated using HPLC to separate compounds based on their physicochemical properties, such as polarity. jsmcentral.org Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is a commonly employed mode for this purpose. advancechemjournal.comwikipedia.org

The choice of HPLC parameters, including the column, mobile phase composition, and detector, is optimized to achieve the desired separation.

Table 1: Common HPLC Parameters for Natural Product Analysis

ParameterDescriptionCommon Choices for Natural Product Analysis
Stationary Phase (Column) The solid material inside the column that interacts with the analytes.C18 (most common for reversed-phase), C8, Phenyl, Silica (for normal-phase)
Mobile Phase The solvent that moves the analytes through the column.Mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or acetic acid to improve peak shape.
Detection The method used to visualize the separated compounds as they elute from the column.UV-Vis/Photodiode Array (PDA), Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD)
Flow Rate The speed at which the mobile phase is pumped through the column.Typically 0.5 - 2.0 mL/min for analytical scale.
Injection Volume The amount of sample introduced into the system.Varies depending on concentration and column size, typically in the microliter range.

Hyphenated Chromatographic Methods (e.g., HPLC-HRMS-SPE-NMR)

To maximize the information obtained from a single analysis, chromatographic systems are often "hyphenated" with one or more spectroscopic detectors. ijsrtjournal.comnih.gov This involves the online coupling of separation and detection techniques. nih.gov

A particularly powerful combination for natural product research is HPLC-HRMS-SPE-NMR. uab.cat This setup integrates:

HPLC: For the initial separation of the mixture's components.

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements of the eluting compounds, allowing for the determination of their elemental composition. nih.gov

Solid-Phase Extraction (SPE): This component allows for the automated trapping and concentration of specific peaks of interest after they elute from the HPLC column. uab.cat

Nuclear Magnetic Resonance (NMR) Spectroscopy: The trapped compounds can then be transferred to an NMR spectrometer for detailed structural elucidation. uab.cat

This hyphenated approach enables the rapid screening of complex mixtures and the identification of both known and novel compounds, a process often referred to as dereplication. nih.gov The ability to obtain MS and NMR data on individual components of a mixture without the need for traditional isolation significantly accelerates the research process. nih.gov

Advanced Spectroscopic Techniques for Detailed Characterization

Spectroscopy is essential for elucidating the detailed molecular structure of purified compounds. iipseries.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound. measurlabs.comresearchgate.net Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places. bioanalysis-zone.com This high accuracy allows for the unambiguous determination of a compound's elemental formula. measurlabs.comresearchgate.net This information is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions. filab.fr

HRMS is also used to analyze fragmentation patterns, which can provide valuable clues about the compound's structure. researchgate.net The high resolution of the instrument enhances the precision of these fragmentation analyses. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (Beyond Basic 1D/2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. wikipedia.orgebsco.com While basic one-dimensional (1D) and two-dimensional (2D) NMR experiments provide fundamental structural information, advanced NMR techniques are often required to solve complex structures like that of this compound. fepbl.com

These advanced methods can include:

Multi-dimensional NMR: Techniques beyond standard COSY, HSQC, and HMBC, such as 3D NMR experiments, can help to resolve signal overlap in complex spectra.

Hyperpolarization Techniques: Methods like Dynamic Nuclear Polarization (DNP) can significantly enhance the sensitivity of NMR experiments, which is particularly useful for analyzing small sample quantities. fun-mooc.fr

Solid-State NMR: This technique is used to study the structure and dynamics of molecules in the solid state. epfl.ch

The data from these advanced experiments provide detailed insights into the connectivity of atoms and the stereochemistry of the molecule. fepbl.com

Computational Chemistry Methods in Support of Analytical Data Interpretation

Computational chemistry utilizes computer simulations to help solve chemical problems. wikipedia.org These methods, based on theoretical chemistry principles, can calculate the structures and properties of molecules. wikipedia.org In the context of this compound research, computational methods are invaluable for supporting the interpretation of analytical data. spectroscopyonline.comsolubilityofthings.com

Quantum mechanical methods, such as Density Functional Theory (DFT), form the theoretical basis for many of these calculations. openaccessjournals.comidosr.orgresearchgate.net These methods can be used to:

Predict Spectroscopic Data: Computational models can predict NMR chemical shifts and coupling constants for a proposed structure. These predicted data can then be compared with the experimental data to validate the proposed structure.

Determine Stereochemistry: By calculating the energies of different possible stereoisomers, computational methods can help to determine the most likely relative and absolute configuration of the molecule.

Analyze Molecular Properties: These methods can provide insights into the electronic structure and reactivity of the molecule. openaccessjournals.com

The integration of computational chemistry with experimental data provides a powerful synergy, enhancing the confidence in the final structural elucidation of complex natural products. spectroscopyonline.com

Ecological Role and Broader Research Implications

Exiguaquinol's Production by Marine Sponges in the Context of Chemical Ecology

Marine sponges are sessile invertebrates known for producing a vast array of bioactive compounds, which are often synthesized by the sponges themselves or their associated microbial symbionts. mdpi.comnih.gov These secondary metabolites are crucial for the sponge's survival, serving various ecological roles. mdpi.com The production of these compounds is often influenced by environmental stressors such as the presence of predators, competition for space, and the overgrowth of fouling organisms. mdpi.com

The chemical ecology of marine sponges has been a subject of scientific interest for decades, leading to the isolation and characterization of thousands of natural products. nih.gov While the ecological functions of many of these compounds are still under investigation, some are known to act as chemical defenses against a range of threats. nih.gov

Role in Sponge-Microbe Symbioses

Marine sponges host diverse and abundant microbial communities within their tissues, with microbial biomass sometimes constituting up to a third of the sponge's total biomass. geomar.de These symbiotic relationships are complex and can be crucial for the host's nutrition and defense. nih.govnih.gov It is often challenging to determine whether the sponge or its microbial symbionts are the true producers of specific secondary metabolites. nih.gov In many cases, it is believed that a collaborative effort between the sponge and its microbiome leads to the synthesis of these complex molecules. nih.gov

Potential Functions in the Marine Environment (e.g., chemical defense)

The production of secondary metabolites like this compound is a key defense strategy for soft-bodied and sessile marine invertebrates like sponges, which lack physical means of protection. uncw.edu These chemical defenses can deter predators, prevent the settlement of fouling organisms (antifouling), and inhibit the growth of competing organisms. nih.govuncw.edusi.edu Some sponges are known to release toxic mucus to create a protective zone around themselves, allowing them to compete for space on crowded surfaces. mdpi.com

The chemical defenses of marine organisms are diverse and can act through various mechanisms. nih.gov For instance, some compounds may simply be unpalatable to predators, while others can have more complex effects, such as disrupting sensory perception or mimicking the presence of a non-food item. nih.gov The effectiveness of these chemical defenses is a critical factor in the survival and ecological success of many marine invertebrates. researchgate.net

This compound as a Natural Product Lead Compound for Therapeutic Discovery

Natural products, with their immense structural diversity, have historically been a rich source of lead compounds for drug discovery. nih.govresearchgate.netscirp.org this compound, a pentacyclic hydroquinone (B1673460) isolated from the marine sponge Neopetrosia exigua, has emerged as a promising candidate in this regard. scielo.brescholarship.org It was identified as the first natural product inhibitor of Helicobacter pylori MurI, an essential enzyme in the bacterium's cell wall biosynthesis pathway. escholarship.orgnih.gov This discovery has positioned this compound as a potential starting point for the development of new antibiotics. nih.govresearchgate.net

The unique chemical scaffold of this compound and its biological activity make it an attractive target for medicinal chemists. pensoft.net The development of synthetic routes to produce this compound and its analogs allows for the exploration of structure-activity relationships and the potential to create more potent and selective therapeutic agents. nih.gov

FeatureDescription
Natural Product Source Marine sponge Neopetrosia exigua
Chemical Class Pentacyclic hydroquinone
Primary Biological Target Helicobacter pylori MurI (glutamate racemase)
Therapeutic Potential Antibacterial agent

Future Research Directions in this compound Synthesis and Derivatization

The total synthesis of this compound has been a significant challenge for organic chemists, driving the development of novel synthetic strategies. escholarship.org While the synthesis of the tetracyclic core and even this compound des-sulfate has been achieved, the final regioselective installation of the sulfate (B86663) group remains a hurdle. escholarship.orgnih.gov Future research will likely focus on overcoming this challenge to provide a reliable synthetic source of the natural product. escholarship.org

Furthermore, the development of a modular synthetic route opens up possibilities for creating a wide range of this compound derivatives. nih.gov This will enable a more thorough investigation of the structure-activity relationship of this class of compounds. By modifying different parts of the molecule, researchers can aim to improve its potency against H. pylori MurI, enhance its pharmacokinetic properties, and potentially discover new biological activities. escholarship.org The exploration of different synthetic methodologies, such as the Diels-Alder reaction, continues to be a valuable tool in the synthesis of complex natural products like this compound. rsc.org

Interdisciplinary Research Perspectives on Marine-Derived Compounds

The study of marine-derived compounds like this compound inherently requires an interdisciplinary approach. It brings together marine biology and ecology for the collection and identification of source organisms, natural product chemistry for the isolation and structure elucidation of compounds, and microbiology and pharmacology for the assessment of biological activity. pensoft.net

Modern "omics" technologies, such as genomics, metabolomics, and transcriptomics, are providing unprecedented insights into sponge biology and the biosynthesis of their natural products. nih.gov This integrated approach is crucial for understanding the complex interactions within sponge-microbe symbioses and for harnessing the full potential of marine biodiversity for drug discovery. nih.gov The exploration of marine natural products is a rapidly evolving field with the potential to deliver novel therapeutic agents for a wide range of diseases. nih.govmdpi.comnih.gov The unique chemical structures and potent biological activities of compounds derived from marine organisms continue to be a significant source of inspiration for the development of new medicines. researchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Exiguaquinol, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, with critical parameters including reagent purity, temperature control, and catalyst selection. To ensure reproducibility, researchers should:

  • Document reaction conditions (e.g., solvent ratios, pH) in detail .
  • Use standardized analytical techniques (e.g., NMR, HPLC) to verify intermediate and final product integrity .
  • Share raw spectral data and chromatograms in supplementary materials .
    • Table 1 : Comparison of Synthesis Methods from Peer-Reviewed Studies
StudyYield (%)Key ConditionsAnalytical Validation
A (2023)72Ethanol, 60°C, Pd/C catalystNMR, HPLC-MS
B (2024)68Aqueous phase, microwave-assistedFTIR, X-ray crystallography

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural stability under varying conditions?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy are critical for structural confirmation .
  • Stability studies should employ accelerated degradation tests (e.g., thermal, photolytic stress) with HPLC-UV monitoring to identify degradation products .
  • Differential Scanning Calorimetry (DSC) can assess crystallinity and polymorphic transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across experimental models?

  • Methodological Answer :

  • Conduct meta-analyses to compare outcomes across studies, controlling for variables like dosage, model organism, and endpoint metrics .
  • Perform dose-response validation in standardized cell lines (e.g., HepG2 for hepatotoxicity) to isolate confounding factors .
  • Use Bayesian statistical models to quantify uncertainty and heterogeneity in existing data .

Q. What methodological strategies are essential for optimizing this compound’s bioavailability in preclinical studies?

  • Methodological Answer :

  • Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption and distribution .
  • Test formulation variants (e.g., liposomal encapsulation, salt forms) using in vitro permeability assays (e.g., Caco-2 cells) .
  • Validate findings with microdosing trials coupled with LC-MS/MS quantification .

Q. How can multi-omics approaches enhance understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify pathway perturbations .
  • Pair with metabolomic profiling (GC-MS) to map metabolic shifts in treated vs. control groups .
  • Use network pharmacology tools (e.g., STRING, KEGG) to contextualize omics data within biological networks .

Data Contradiction and Validation

Q. What frameworks are recommended for addressing discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Apply translational validity indices to assess predictive power of in vitro models .
  • Conduct reverse translational studies using patient-derived xenografts (PDX) to bridge gaps .
  • Publish negative results and methodological limitations transparently to avoid publication bias .

Ethical and Reproducibility Considerations

Q. How should researchers address ethical concerns in this compound trials involving animal or human subjects?

  • Methodological Answer :

  • Adhere to ICH guidelines for informed consent, sample size justification, and adverse event reporting .
  • Implement blinded randomization and independent data monitoring to reduce bias .
  • Pre-register study protocols on platforms like ClinicalTrials.gov to enhance accountability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.